Enzymatic Substrate Specificity: cDOPA5GT Kinetic Parameters for Cyclo-DOPA Glucosylation
The enzyme cDOPA5GT from Celosia cristata was characterized using a crude extract assay, demonstrating a specific activity towards its native substrate, cyclo-DOPA, to form cyclo-dopa 5-O-glucoside [1]. While precise Km values for cyclo-DOPA were not determined in this early study, the enzyme's activity was quantified as catalyzing the reaction: UDP-α-D-glucose + leucodopachrome (cyclo-DOPA tautomer) → cyclo-dopa 5-O-glucoside + UDP + H+ [1]. This activity is distinct from betanidin 5-O-glucosyltransferase (B5GT), which acts on the downstream aglycone, confirming a separate enzymatic route .
| Evidence Dimension | Enzyme substrate specificity and activity |
|---|---|
| Target Compound Data | cDOPA5GT activity observed via assay of unpurified protein [1]. |
| Comparator Or Baseline | Betanidin 5-O-glucosyltransferase (B5GT) acts on betanidin . |
| Quantified Difference | Qualitative difference: cDOPA5GT uses cyclo-DOPA; B5GT uses betanidin. No direct kinetic comparison available. |
| Conditions | In vitro enzyme assay using crude protein extract from Celosia cristata [1]. |
Why This Matters
Demonstrates that the 5-O-glucosylation of cyclo-DOPA is an independent and essential enzymatic step, distinct from downstream glucosylation, which is crucial for selecting the correct intermediate for pathway engineering.
- [1] MetaCyc: cDOPA5GT. UDPG:cyclo-DOPA 5-O-glucosyltransferase. Evidence: Assay of unpurified protein [Sasaki05b]. View Source
